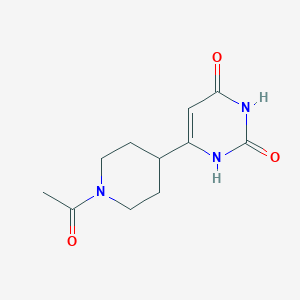

6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 2097963-34-1

Cat. No.: VC3146174

Molecular Formula: C11H15N3O3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097963-34-1 |

|---|---|

| Molecular Formula | C11H15N3O3 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 6-(1-acetylpiperidin-4-yl)-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H15N3O3/c1-7(15)14-4-2-8(3-5-14)9-6-10(16)13-11(17)12-9/h6,8H,2-5H2,1H3,(H2,12,13,16,17) |

| Standard InChI Key | SDHDURXVZDNIHX-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC(CC1)C2=CC(=O)NC(=O)N2 |

| Canonical SMILES | CC(=O)N1CCC(CC1)C2=CC(=O)NC(=O)N2 |

Introduction

Chemical Structure and Properties

6-(1-Acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine-2,4-dione core (also known as uracil when unsubstituted) with a 1-acetylpiperidin-4-yl group attached at the 6-position. The molecular structure features multiple functional groups that contribute to its chemical behavior and potential biological activity.

Core Structure Analysis

The pyrimidine-2,4-dione scaffold is a heterocyclic structure containing two nitrogen atoms in a six-membered ring with carbonyl groups at positions 2 and 4. This core structure is found in several biologically active compounds and pharmaceuticals. The presence of the 1-acetylpiperidin-4-yl substituent at position 6 likely modifies the electronic properties and three-dimensional conformation of the molecule, potentially influencing its biological activity and physicochemical properties.

Similar compounds like 6-(4-methylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione show important structural features that may be comparable to our target compound . Both compounds share the pyrimidine-2,4-dione core with a nitrogen-containing heterocycle at position 6, suggesting potential similarities in their chemical behavior and biological interactions.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione likely possesses the following properties:

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C11H15N3O3 |

| Molecular Weight | Approximately 237.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF); limited water solubility |

| Hydrogen Bond Donors | 1-2 (NH groups) |

| Hydrogen Bond Acceptors | 3-4 (carbonyl groups and nitrogen atoms) |

| LogP | Moderately lipophilic |

| pKa | Weakly acidic NH groups (likely pKa range 8-10) |

Synthesis Pathways

General Synthetic Approaches

The synthesis of 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione likely follows established methods for constructing substituted pyrimidine-2,4-diones. Based on related compounds in the literature, several potential synthetic routes can be proposed.

Proposed Synthetic Strategies

A promising approach may involve the reaction of a suitable 6-aminouracil derivative with 1-acetylpiperidine-4-carboxylic acid or a related reactive intermediate. Similar synthetic methods have been reported for structurally related compounds, such as the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives from 6-amino-1,3-disubstituted uracils .

The search results indicate that 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione has been synthesized and characterized . The synthetic methods for this compound could potentially be adapted for the synthesis of 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione by using appropriate starting materials and reaction conditions.

A potential synthetic route might involve:

-

Preparation of a suitable 6-chloro or 6-bromo pyrimidine-2,4-dione derivative

-

Coupling with 1-acetylpiperidine-4-amine or 4-amino-1-acetylpiperidine

-

Optimization of reaction conditions (solvent, temperature, catalyst) to improve yield and purity

Structural Relationships with Similar Compounds

Comparative Analysis

Comparing 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione with other structurally related compounds provides insights into potential structure-activity relationships. The table below compares several related pyrimidine-2,4-dione derivatives:

Key Structural Elements

The presence of the 1-acetylpiperidin-4-yl group at position 6 of the pyrimidine-2,4-dione core may confer specific properties:

Computational Analysis and Modeling

Molecular Docking Predictions

Molecular docking studies, similar to those performed with pyrido[2,3-d]pyrimidine-2,4-dione derivatives , could provide insights into potential binding modes of 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione with target proteins. Such studies would help predict:

-

Key binding interactions with potential therapeutic targets

-

Structural modifications that might enhance binding affinity and selectivity

-

Comparative analysis with known active compounds

QSAR (Quantitative Structure-Activity Relationship) Considerations

QSAR models developed for similar pyrimidine-2,4-dione derivatives could potentially be applied to predict the activity of 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione. Important molecular descriptors might include:

-

Electronic parameters (charge distribution, dipole moment)

-

Steric parameters (molecular volume, surface area)

-

Hydrophobic parameters (logP, molecular lipophilicity potential)

Future Research Directions

Synthesis and Characterization

Future research should focus on developing efficient synthetic routes to 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione and its analogs, followed by comprehensive characterization using various analytical techniques.

Biological Evaluation

Screening against a panel of enzymes, receptors, and cellular assays would help identify potential biological targets and therapeutic applications. Based on the activities of similar compounds, initial screening might focus on:

-

Neurotransmitter receptor binding studies (especially mGluR4)

-

Cell proliferation assays to assess potential anticancer activity

Structure-Activity Relationship Studies

Systematic modification of the core structure and substituents would provide valuable information on structure-activity relationships, potentially leading to more potent and selective analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume